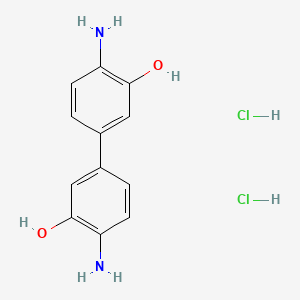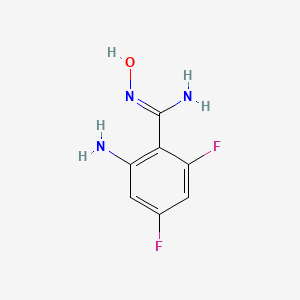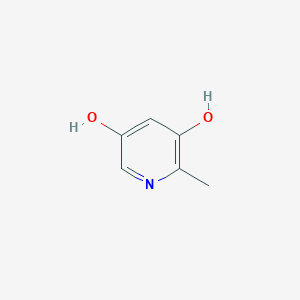![molecular formula C8H5Br2NS B12963405 2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
2,5-Dibromo-7-methylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-7-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a benzothiazole core with bromine atoms at the 2 and 5 positions and a methyl group at the 7 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-7-methylbenzo[d]thiazole typically involves the bromination of 7-methylbenzo[d]thiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2,5-Dibromo-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 2,5-diamino-7-methylbenzo[d]thiazole, 2,5-dithio-7-methylbenzo[d]thiazole, and 2,5-dialkoxy-7-methylbenzo[d]thiazole.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the parent compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
科学的研究の応用
2,5-Dibromo-7-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Used in the development of materials such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 2,5-Dibromo-7-methylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiazole ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,5-Dibromo-1,3-thiazole: Similar structure but lacks the benzene ring and methyl group.
2,5-Dibromo-7-chlorobenzo[d]thiazole: Similar structure with a chlorine atom instead of a methyl group.
2,5-Dibromo-7-ethoxybenzo[d]thiazole: Similar structure with an ethoxy group instead of a methyl group.
Uniqueness
2,5-Dibromo-7-methylbenzo[d]thiazole is unique due to the presence of both bromine atoms and a methyl group on the benzothiazole core. This combination imparts specific chemical and biological properties that make it valuable for various applications.
特性
分子式 |
C8H5Br2NS |
|---|---|
分子量 |
307.01 g/mol |
IUPAC名 |
2,5-dibromo-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3 |
InChIキー |
FXMJSWUMIFVXET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1SC(=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



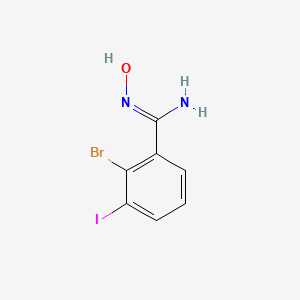

![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
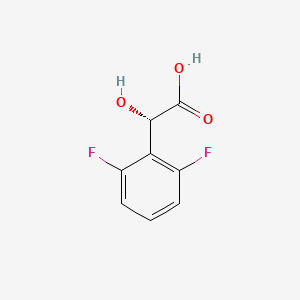
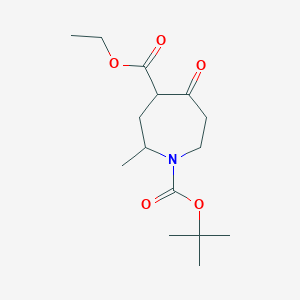
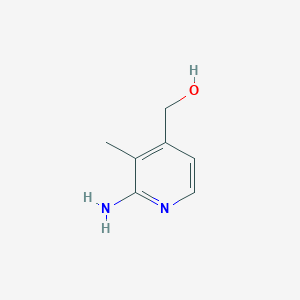
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
